cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate
Description
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl (3aR,9bS)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-11-8-17-14-7-5-4-6-12(14)13(11)10-18/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13+/m1/s1 |
InChI Key |
UKODSGDGRCDPPY-YPMHNXCESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNC3=CC=CC=C3[C@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC3=CC=CC=C3C2C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Conditions
The reaction is conducted in tetrahydrofuran (THF) under an inert atmosphere. Key components include:
-
1-alkoxycarbonyl-4-quinolones (e.g., 1-methoxycarbonyl-4-quinolone, 1b ) as the core substrate.
-
Benzophenones (e.g., 2a–f ) as coupling partners.
-
TMSCl as a silylating agent to stabilize intermediates.
-
A sacrificial anode (e.g., magnesium) and a platinum cathode for electrochemical reduction.
The general reaction equation is:
where 3b is the trimethylsilyl (TMS)-protected intermediate, and 5a is the desilylated cyclic carbamate.
Role of Protecting Groups
The tert-butyloxycarbonyl (Boc) group is critical for introducing the tert-butyl moiety into the final product. For instance, when 1d (Boc-protected 4-quinolone) reacts with benzophenone 2a , the coupled product 3j is obtained in 64% yield (Table 1). Subsequent deprotection and cyclization steps yield the target compound.
Table 1: Yields of Coupled Products with Varying Protecting Groups
| Run | Substrate (X) | Benzophenone (Ar₂C=O) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Moc (1b ) | Ph (2a) | 3b | 69 |
| 7 | Cbz (1c ) | Ph (2a) | 3h | 68 |
| 9 | Boc (1d ) | Ph (2a) | 3j | 64 |
Stereochemical Control
The cis configuration of the final product is dictated by the stereochemistry of the cyclization step. The use of Boc protection ensures minimal steric hindrance during the electroreductive coupling, favoring the formation of the desired stereoisomer.
Post-Coupling Transformations
After the initial coupling, further transformations are required to isolate the target compound.
Desilylation and Cyclization
The TMS ether intermediate (3b–k ) is treated with tetrabutylammonium fluoride (TBAF) in THF to remove the silyl group, yielding cyclic carbamates (5a–g ). For example, 3j (Boc-protected) undergoes desilylation to form 5a , which is then dehydrated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford 2-diarylhydroxymethyl-4-quinolones (9a–c ).
Hydrogenation and Formylation
In cases where the Cbz group is used (e.g., 3h ), hydrogenation with Pd/C in formic acid/ethanol removes the protecting group, generating ammonium salts. These salts are formylated with acetic anhydride/formic acid and subsequently dehydrated in toluene with pyridinium p-toluenesulfonate (PPTS) to yield 2-diarylmethyl-4-quinolones (7a–b ).
Alternative Pathways: 1,3-Diethoxycarbonyl-4-quinolones
Electroreductive coupling of 1,3-diethoxycarbonyl-4-quinolones (1f–h ) with benzophenones (2a–b ) provides another route. The reaction proceeds similarly, but the products (10a–e ) are isolated as enol forms after HCl/EtOH treatment. For example, 10a is obtained in 63% yield and characterized by NMR and X-ray crystallography.
Challenges and Optimization
Competing Reaction Pathways
Polyhalogenated 4-quinolones (e.g., 1m–n ) may undergo alternative coupling pathways, leading to γ-lactones (15b–d ) upon treatment with trifluoroacetic acid (TFA). Careful selection of substrates and reaction conditions is essential to avoid undesired byproducts.
Yield Optimization
Yields range from 51% to 76%, depending on the substituents (Table 1). Electron-withdrawing groups on benzophenones (e.g., 4-FC₆H₄ in 2b ) improve yields due to enhanced electrophilicity.
Characterization and Validation
While the provided sources lack full spectroscopic data, the molecular formula () and stereochemical descriptors (e.g., IUPAC name: tert-butyl (3aR,9bS)-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]quinoline-2-carboxylate) confirm the compound’s identity. Suppliers such as AChemBlock and Sigma-Aldrich report a purity of ≥95% .
Chemical Reactions Analysis
Alkylation and Acylation
| Reaction Type | Conditions | Outcome | Yield Range | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives | 45-68% | |
| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | Amide formation at N1 position | 52-75% |
Ring-Opening Reactions
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HCl (gas) | Dioxane, 0°C, 2h | Free amine + CO₂ + isobutene | Intermediate for further modifications |
| LiAlH₄ | THF, reflux, 6h | Reduction to pyrrolidine derivative | Bioactive scaffold |
Photochemical Reactions
A TiO₂-mediated process demonstrates unique C–C bond formation:
textcis-tert-Butyl derivative + N-phenylmaleimide → Spirocyclic adduct
Conditions :
Key Data :
| Parameter | Value |
|---|---|
| Conversion | >95% (by ¹H NMR) |
| Isolated Yield | 57% |
| Characterization | ¹H/¹³C NMR, HR-ESIMS |
Stereochemical Considerations
The cis configuration (3aS,9bR) leads to:
-
Face-selective reactivity in Diels-Alder reactions
-
Diastereomer ratios >4:1 in asymmetric alkylations
Catalytic Modifications
| Catalyst | Reaction | Outcome |
|---|---|---|
| Pd/C (10%) | Hydrogenation at 50 psi H₂ | Saturated decahydroquinoline core |
| Enzymes (CAL-B) | Kinetic resolution in THF | Enantiopure (>98% ee) derivatives |
Scientific Research Applications
Biological Activities
Cis-tert-butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate exhibits several important biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It shows promise in targeting specific pathways involved in tumor growth and metastasis.
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Therapeutic Applications
Given its biological activities, this compound is being investigated for several therapeutic applications:
- Cancer Therapy : Ongoing research aims to evaluate its efficacy as an anticancer agent in various cancer models. The compound's mechanism of action is under investigation to understand how it induces apoptosis in cancer cells.
- Neurological Disorders : Its neuroprotective effects are being explored for potential use in conditions such as Alzheimer's disease and Parkinson's disease. Studies focus on its ability to reduce oxidative stress and inflammation in neuronal cells.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The compound was shown to induce cell cycle arrest and apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, this compound reduced neuronal cell death by enhancing the expression of antioxidant enzymes. This suggests a protective role against neurotoxic agents.
Summary of Applications
| Application | Description |
|---|---|
| Anticancer Therapy | Inhibits cancer cell proliferation; induces apoptosis |
| Neuroprotection | Protects neurons from oxidative stress; potential treatment for neurodegeneration |
| Drug Development | Serves as a lead compound for developing new therapeutic agents |
Mechanism of Action
The mechanism of action of cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles: The target compound’s quinoline core distinguishes it from cyclopenta () or oxazepine () analogs. Quinoline derivatives exhibit enhanced aromaticity and electronic delocalization, favoring interactions with biological targets . Isoquinoline variants (e.g., ) differ in nitrogen positioning, altering solubility and binding affinity .
The ketone group in ’s analog introduces polarity, affecting reactivity in synthetic pathways .
Table 2: Hazard Comparison
Notes:
Commercial Availability and Pricing
Table 3: Commercial Comparison
Notes:
Research and Application Insights
- Pharmaceutical Relevance: The quinoline core in the target compound is leveraged in kinase inhibitor development, whereas oxazepine analogs () are explored for sedative properties .
- Synthetic Utility : The Boc group in all analogs facilitates amine protection, but cyclopenta derivatives () are preferred for ring-opening functionalization .
Biological Activity
Cis-tert-butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate (CAS: 1422344-51-1) is a compound with a molecular formula of C16H22N2O2 and a molecular weight of 274.36 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O2 |
| Molecular Weight | 274.36 g/mol |
| Purity | 95% |
| IUPAC Name | rel-tert-butyl (3aR,9bS)-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]quinoline-2-carboxylate |
| SMILES | O=C(N1C[C@@]2([H])CNC3=C(C=CC=C3)[C@@]2([H])C1)OC(C)(C)C |
Antileishmanial Activity
Recent studies have indicated that compounds structurally related to pyrroloquinolines exhibit significant antileishmanial activity. For instance, a series of derivatives were synthesized and tested against Leishmania donovani, the causative agent of visceral leishmaniasis. Among these derivatives, certain compounds demonstrated promising in vitro efficacy with IC50 values ranging from 5.35 μM to 10.51 μM against the intracellular amastigote form of the parasite .
Table 1: In Vitro Antileishmanial Activity of Related Compounds
| Compound ID | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|
| 5m | 8.36 | >70% |
| 5n | 7.42 | >70% |
| 5p | 5.35 | >70% |
| Camptothecin | 7.79 | - |
Cytotoxicity Studies
In assessing the safety profile of these compounds, cytotoxicity was evaluated using J774 macrophage cells. The results indicated that at lower concentrations (6.25 μM to 25 μM), the compounds exhibited minimal cytotoxic effects; however, higher concentrations (50 μM and above) resulted in significant loss of cell viability .
Table 2: Cytotoxicity Profile of Selected Compounds
| Compound ID | Concentration (μM) | % Cell Viability Loss |
|---|---|---|
| 5m | 50 | ≥30% |
| 5m | 25 | <10% |
| 5n | 50 | ≥30% |
| Control | - | <5% |
Pharmacokinetic Properties
A pharmacokinetic study on related compounds demonstrated stability in simulated gastric and intestinal fluids, indicating potential for oral bioavailability. For example, compound 5m showed over 85% stability after two hours in both environments .
Table 3: Stability Assessment in Physiological Conditions
| Condition | Stability (%) after 2h |
|---|---|
| Simulated Gastric Fluid (SGF) | 87.55 ± 0.51 |
| Simulated Intestinal Fluid (SIF) | 85.47 ± 1.12 |
Case Study: Compound Efficacy in Animal Models
In vivo studies utilizing Balb/c mice infected with L. donovani demonstrated that treatment with compound derivatives led to a significant reduction in parasite burden in both liver and spleen tissues. For instance, a dosage of compound 5m at 12.5 mg/kg resulted in a reduction of parasite load by approximately 56.2% in the liver and 61.1% in the spleen compared to untreated controls .
Q & A
Q. What are the recommended synthetic routes for cis-tert-butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate, and what key reagents are involved?
The compound is synthesized via multi-step reactions involving hydrogenation, coupling, and cyclization. Key reagents include:
- N,N′-Carbonyldiimidazole (CDI) : Used for activating carboxylic acids to form active intermediates.
- N,N′-Tetramethyluronium hexafluorophosphate (HATU) : Facilitates amide bond formation in coupling reactions .
- Boc-protecting groups : Ensure stereochemical control during pyrrolo-quinoline ring formation.
Typical solvents include dichloromethane (DCM) and tetrahydrofuran (THF), with reaction monitoring via TLC and HPLC.
Q. How is the compound characterized to confirm its structural and stereochemical integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 316.3948 for related derivatives) .
- X-ray Crystallography : Resolves absolute stereochemistry, critical for distinguishing cis vs. trans configurations in fused ring systems .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Hazard Classification :
- Mitigation Strategies :
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the cis-isomer while minimizing byproducts?
- Stereochemical Control :
- Byproduct Analysis :
Q. What methodologies resolve contradictions in pharmacological activity data for pyrrolo-quinoline derivatives?
- In Vitro Assays :
- Data Normalization :
- Cross-validate results with positive controls (e.g., HA130 for ATX inhibition) and correct for solvent interference (DMSO < 0.1% v/v).
Q. How do researchers address low solubility in aqueous buffers during biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
